molecular formula C10H16O B020651 (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one CAS No. 105497-89-0

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one

Cat. No. B020651
M. Wt: 152.23 g/mol
InChI Key: XQTVBJNIDHXCNX-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one, also known as menthone, is a cyclic monoterpene ketone commonly found in essential oils of various plants. It is a colorless liquid with a minty odor and is widely used in the fragrance and flavor industry. In recent years, menthone has gained attention for its potential therapeutic properties and has been extensively studied for its biological activities.

Mechanism Of Action

The mechanism of action of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one is not fully understood, but it is thought to act through various pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. Menthone has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting a potential role in cancer prevention and treatment.

Biochemical And Physiological Effects

Menthone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been found to have a protective effect on the liver and kidneys, possibly through its antioxidant properties.

Advantages And Limitations For Lab Experiments

Menthone has several advantages for use in laboratory experiments, including its low toxicity and availability. However, its lipophilic nature can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Additionally, the purity of commercially available (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one may vary, which may affect the reproducibility of results.

Future Directions

There are several potential future directions for research on (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one. One area of interest is its potential as a natural preservative in food and cosmetic products, given its antimicrobial properties. Additionally, further studies are needed to fully understand the mechanism of action of (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one and its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Finally, the development of novel synthesis methods for (4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one may lead to more efficient and sustainable production.

Synthesis Methods

Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of geranyl acetone. The most common method of synthesis is the oxidation of menthol, which involves the use of oxidizing agents such as chromic acid or potassium permanganate.

Scientific Research Applications

Menthone has been studied extensively for its biological activities, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Menthone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress-related diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

(4R,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTVBJNIDHXCNX-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-5-Methyl-4-propan-2-ylcyclohex-2-en-1-one

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